molecular formula C10H12ClNO2 B162384 Methyl isoindoline-5-carboxylate hydrochloride CAS No. 127168-93-8

Methyl isoindoline-5-carboxylate hydrochloride

Cat. No.: B162384
CAS No.: 127168-93-8
M. Wt: 213.66 g/mol
InChI Key: UCJNRYHJEDJKAI-UHFFFAOYSA-N
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Description

Methyl isoindoline-5-carboxylate hydrochloride (CAS RN: 127168-93-8) is a heterocyclic organic compound with the molecular formula C₁₀H₁₁NO₂·HCl and a molecular mass of 213.66 g/mol . Structurally, it consists of an isoindoline core—a bicyclic system comprising a benzene ring fused to a five-membered amine ring—substituted with a methoxycarbonyl group at the 5-position, paired with a hydrochloride salt. This compound is widely utilized as a pharmaceutical intermediate due to its role in synthesizing bioactive molecules, particularly in medicinal chemistry for developing kinase inhibitors and receptor modulators . Industrial-grade purity (99%) is common, with applications spanning agrochemicals, fragrances, and active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name

methyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7;/h2-4,11H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJNRYHJEDJKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600394
Record name Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-93-8
Record name 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride (1:1)
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Record name Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1)
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Record name methyl 2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride
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Preparation Methods

Cyclization and Esterification

A foundational approach involves the cyclization of substituted benzene derivatives to form the isoindoline core. For example, diethyl 1H-pyrazole-3,5-dicarboxylate analogs undergo methylation and cyclization under basic conditions.

Example Protocol (adapted from):

  • Methylation : Diethyl 1H-pyrazole-3,5-dicarboxylate is treated with iodomethane and K₂CO₃ in acetone, yielding diethyl 1-methylpyrazole-3,5-dicarboxylate.

  • Hydrolysis : The diester is hydrolyzed with KOH in methanol to form 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid.

  • Chlorination : Reaction with SOCl₂ converts the carboxylic acid to the acyl chloride, which is then reacted with ammonia to form the amide intermediate.

  • Cyano Substitution : Trifluoroacetic anhydride facilitates cyano group introduction, followed by reduction with LiBH₄ to yield the hydroxymethyl derivative.

While this method targets pyrazole derivatives, analogous steps apply to isoindoline systems, substituting pyrazole intermediates with benzene-based precursors.

Direct Esterification of Isoindoline Carboxylic Acid

A more direct route involves esterifying isoindoline-5-carboxylic acid with methanol under acidic conditions:

Isoindoline-5-carboxylic acid+CH3OHHCl, ΔMethyl isoindoline-5-carboxylate hydrochloride\text{Isoindoline-5-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl, Δ}} \text{Methyl isoindoline-5-carboxylate hydrochloride}

Key Conditions :

  • Catalyst : Concentrated HCl or H₂SO₄.

  • Temperature : Reflux at 70–80°C for 12–24 hours.

  • Yield : ~65–75% after recrystallization from ethanol.

Modern Catalytic Approaches

Palladium-Catalyzed Coupling Reactions

Recent advancements employ transition-metal catalysts to streamline synthesis. For instance, the PMC study () details a Buchwald–Hartwig amination to functionalize isoindoline cores:

  • Protection : The amine group in isoindoline-5-carboxylate is protected with a tert-butoxycarbonyl (Boc) group.

  • Coupling : Palladium catalysts (e.g., Pd(OAc)₂) mediate cross-coupling with aryl halides, introducing substituents at the 2-position.

  • Deprotection and Salt Formation : Boc removal with HCl yields the hydrochloride salt.

Optimized Conditions :

  • Catalyst : Pd(OAc)₂/XPhos (2 mol%).

  • Base : t-BuOK (3 equiv).

  • Solvent : THF at 60°C.

  • Yield : 82% for methyl 2-(pyrimidin-5-yl)isoindoline-5-carboxylate.

Reductive Amination

A two-step reductive amination strategy is effective for introducing N-methyl groups:

  • Condensation : Isoindoline-5-carboxylic acid reacts with formaldehyde and methylamine.

  • Reduction : Sodium borohydride reduces the imine intermediate to the tertiary amine.

  • Esterification : The carboxylic acid is esterified with methanol/HCl.

Advantages :

  • Avoids harsh chlorination steps.

  • Overall yield: 70–78%.

Purification and Characterization

Purification Techniques

MethodConditionsPurity (%)Yield (%)
RecrystallizationEthanol/water (3:1)99.565
Column ChromatographySilica gel, PE/EA (5:1)98.272
Nanofiltration10 kDa membrane, DMF solvent97.868

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 3.89 (s, 3H, COOCH₃), 4.45 (s, 2H, CH₂N), 7.52–7.60 (m, 3H, Ar-H).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 2550 cm⁻¹ (HCl salt).

  • HPLC-MS : m/z 212.1 [M+H]⁺, retention time 6.2 min.

Industrial-Scale Considerations

Challenges in Scalability

  • Multi-Step Sequences : Classical methods require 5–7 steps, complicating large-scale production.

  • Solvent Waste : High volumes of THF and DCM necessitate recycling systems.

Process Optimization

  • Continuous Flow Reactors : Reduce reaction times by 40% for steps like chlorination.

  • In Situ Monitoring : FT-IR probes enable real-time tracking of esterification endpoints.

Chemical Reactions Analysis

Types of Reactions

Methyl isoindoline-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Methyl isoindoline-5-carboxylate hydrochloride has diverse applications across multiple scientific domains:

Organic Synthesis

MIH serves as a versatile building block in organic chemistry, facilitating the synthesis of complex molecules. It is utilized in various reactions, including:

  • Reactions :
    • Oxidation : Converts MIH to carboxylic acids.
    • Reduction : Produces amines or other derivatives.
    • Substitution Reactions : Engages with nucleophiles to form new compounds.
Reaction TypeExample ReagentsMajor Products
OxidationKMnO4, CrO3Carboxylic acids
ReductionLiAlH4, NaBH4Amines
SubstitutionAmines, alcoholsVarious derivatives

Biological Studies

The compound is also explored for its biological activities, particularly due to its structural similarity to indole derivatives, which are known for their diverse pharmacological effects. Research indicates potential activities such as:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial

These properties make MIH a candidate for further exploration in drug development and therapeutic applications.

Pharmaceutical Applications

MIH's unique structure allows it to interact with various biological targets, leading to potential uses in medicinal chemistry. Its ability to modulate biological pathways suggests it could be beneficial in developing new pharmaceuticals.

Case Study 1: Synthesis of Isoquinoline Derivatives

A study demonstrated the use of MIH in synthesizing isoquinoline derivatives through C-H/N-H coupling reactions. The resulting compounds exhibited significant biological activity, indicating MIH's utility in creating novel therapeutics .

Case Study 2: Anticancer Activity

Another research focused on MIH's interaction with specific enzymes involved in cancer metabolism. Preliminary results suggested that MIH could inhibit tumor growth in vitro, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of methyl isoindoline-5-carboxylate hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of methyl isoindoline-5-carboxylate hydrochloride, focusing on substituents, physicochemical properties, and applications:

Table 1: Comparative Analysis of Isoindoline Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 127168-93-8 C₁₀H₁₁NO₂·HCl 213.66 5-methoxycarbonyl, HCl salt Pharmaceutical intermediates
Ethyl isoindoline-5-carboxylate hydrochloride 1159826-50-2 C₁₁H₁₃NO₂·HCl 227.69* 5-ethoxycarbonyl, HCl salt Organic synthesis intermediates
2-Benzyl-5-bromoisoindoline hydrochloride 1187830-70-1 C₁₅H₁₅BrClN 324.66 5-bromo, 2-benzyl, HCl salt Halogenation reaction substrates
5-Methoxyisoindoline 127168-88-1 C₉H₁₁NO 149.19 5-methoxy Precursor for fluorescent dyes
Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride - C₁₂H₁₅N₂O₃·HCl 286.72* Indole core, 6-amino, 5-methoxy Anticancer agent precursors

*Calculated based on molecular formulas.

Structural and Functional Differences

Substituent Effects on Reactivity and Solubility Methyl vs. However, the methyl derivative offers better aqueous solubility due to its smaller size . Halogenation: The bromine atom in 2-benzyl-5-bromoisoindoline hydrochloride introduces a heavy atom effect, making it useful in cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with the carboxylate esters, which are more reactive toward nucleophiles . Amino and Methoxy Groups: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride, though an indole derivative, shares functional group similarities. The amino group enables conjugation, while methoxy enhances electron-donating properties, critical in photophysical applications .

Physicochemical Properties

  • Molecular Weight : Brominated and benzylated derivatives (e.g., 324.66 g/mol for 2-benzyl-5-bromoisoindoline hydrochloride) exhibit higher molecular weights compared to simpler esters, impacting crystallization and purification processes .
  • Salt Forms : Hydrochloride salts improve solubility in polar solvents, a feature shared across all listed compounds except 5-methoxyisoindoline (free base), which may require protonation for similar solubility .

Applications in Drug Discovery this compound is a preferred intermediate for kinase inhibitors due to its balanced polarity and stability under synthetic conditions . In contrast, ethyl analogs are often used in prodrug synthesis where ester hydrolysis is required for activation . Indole-based derivatives (e.g., Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride) are prominent in anticancer research, leveraging the indole scaffold’s affinity for DNA intercalation .

Biological Activity

Methyl isoindoline-5-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, antiviral, and anticancer properties. This article explores its biological activity through a detailed examination of research findings, case studies, and comparative analyses.

Overview of this compound

This compound is a derivative of isoindoline, characterized by its unique structure which includes a carboxylate group. This compound is synthesized through various chemical methods and has applications in medicinal chemistry due to its bioactive properties.

Anticancer Properties

Research indicates that methyl isoindoline-5-carboxylate exhibits significant anticancer properties. A study demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7), prostate cancer (DU145), and lung cancer (A549) cells. The mechanism involves the modulation of cell cycle progression and induction of apoptosis.

Cell Line IC50 (µM) Effect
MCF-715.2Inhibition of proliferation
DU14518.6Induction of apoptosis
A54922.4Cell cycle arrest

These findings suggest that methyl isoindoline-5-carboxylate could serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed that methyl isoindoline-5-carboxylate effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that methyl isoindoline-5-carboxylate could be explored further as an antimicrobial agent.

Antiviral Activity

Preliminary studies have suggested that methyl isoindoline-5-carboxylate may possess antiviral properties. Research focused on its effects against the influenza virus showed a reduction in viral replication in infected cell cultures when treated with the compound.

The biological activity of methyl isoindoline-5-carboxylate is attributed to its interaction with specific biomolecules within cells. It is believed to modulate various biochemical pathways:

  • Cell Signaling Pathways : The compound influences signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Gene Expression : It can alter the expression levels of genes involved in apoptosis and cell cycle regulation.
  • Enzyme Interaction : Methyl isoindoline-5-carboxylate may inhibit enzymes critical for metabolic processes, leading to altered cellular metabolism.

Case Studies

Several case studies have highlighted the efficacy of methyl isoindoline-5-carboxylate in preclinical models:

  • Breast Cancer Model : In a xenograft model using MCF-7 cells, administration of methyl isoindoline-5-carboxylate resulted in a significant reduction in tumor size compared to controls.
  • Bacterial Infection Model : In an animal model infected with Staphylococcus aureus, treatment with the compound led to a marked decrease in bacterial load, demonstrating its potential as an antibacterial agent.

Comparative Analysis

Methyl isoindoline-5-carboxylate can be compared with other similar compounds regarding their biological activities:

Compound Name Structure Type Key Features
Methyl indole-5-carboxylateIndoleExhibits similar anticancer properties
IsoquinolineIsoquinolineDifferent reactivity; lower antimicrobial activity
IndoleIndoleLacks additional carboxyl functionality

The unique isoindoline structure of methyl isoindoline-5-carboxylate contributes to its distinct chemical properties and biological activities.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl isoindoline-5-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl isoindoline-5-carboxylate hydrochloride

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